tert-Butyl2-((3-bromophenoxy)methyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C16H22BrNO4 and a molecular weight of 372.25 g/mol . It is an aryl compound, often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 2-(chloromethyl)morpholine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenoxy and morpholine moieties can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can modify the functional groups on the phenoxy and morpholine rings .
Scientific Research Applications
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its phenoxy and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-methylpyridin-4-yl)morpholine-4-carboxylate
Uniqueness
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is unique due to the presence of the 3-bromophenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where the bromophenoxy moiety plays a crucial role .
Properties
Molecular Formula |
C16H22BrNO4 |
---|---|
Molecular Weight |
372.25 g/mol |
IUPAC Name |
tert-butyl 2-[(3-bromophenoxy)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-7-8-20-14(10-18)11-21-13-6-4-5-12(17)9-13/h4-6,9,14H,7-8,10-11H2,1-3H3 |
InChI Key |
YYJGERKDAZTGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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